molecular formula C18H23N5OS B4482482 6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4482482
M. Wt: 357.5 g/mol
InChI Key: LNKZZCJBCPPQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure features a 2,6-dimethylphenoxymethyl group at position 6 and a piperidin-1-ylmethyl substituent at position 2.

Properties

IUPAC Name

6-[(2,6-dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-13-7-6-8-14(2)17(13)24-12-16-21-23-15(19-20-18(23)25-16)11-22-9-4-3-5-10-22/h6-8H,3-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKZZCJBCPPQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the thiadiazole ring through cyclization reactions. The piperidine moiety is then attached via nucleophilic substitution reactions. The final step involves the introduction of the dimethylphenoxy group through etherification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that derivatives of triazoles and thiadiazoles exhibit significant antidiabetic properties. In a study focusing on similar compounds, it was found that such molecules can effectively lower blood glucose levels in diabetic models. The mechanism often involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity .

Anti-inflammatory Effects

Compounds containing the triazole and thiadiazole structures have been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic uses in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Studies have shown that derivatives with similar structures possess significant antibacterial activity, making them candidates for developing new antibiotics .

Central Nervous System (CNS) Effects

Given the presence of the piperidine moiety, there is potential for this compound to exhibit CNS activity. Preliminary studies suggest that it may have neuroprotective effects or could serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation .

Case Study 1: Antidiabetic Research

In a controlled study involving diabetic rats treated with various doses of related compounds, significant reductions in plasma glucose levels were observed. The most effective compound demonstrated a reduction of over 30% in blood glucose after 10 days of treatment at a dosage of 10 mg/kg. This highlights the potential for clinical applications in managing diabetes .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments were conducted to assess the anti-inflammatory effects of similar triazolo-thiadiazole derivatives. Results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing their potential as anti-inflammatory agents .

Data Tables

Application Effects Observed Mechanism
AntidiabeticDecreased blood glucose levelsPPARγ activation
Anti-inflammatoryReduced cytokine productionInhibition of COX-2 and iNOS
AntimicrobialBacterial growth inhibitionDisruption of bacterial cell walls
CNS ActivityNeuroprotectionInhibition of amyloid-beta aggregation

Mechanism of Action

The mechanism of action of 6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 6

The position 6 substituent significantly impacts biological activity. Key analogues include:

Compound (Position 6 Substituent) Key Features Biological Activity Reference
6-(2-Chloro-6-fluorophenyl) (Compound 1, ) Bulky halogenated aryl group COX-1/2 inhibition; strong crystal packing via halogen bonds
6-(4-Nitrophenyl) (Compound 7c, ) Electron-withdrawing nitro group TNF-α inhibition (IC50: 12.3 µM)
6-(3,4-Dimethylphenyl) () Electron-donating methyl groups Anticancer (GI50: 8.2 µM in HepG2 cells)
Target Compound (2,6-Dimethylphenoxymethyl) Aryloxy group with methyl substituents; enhanced lipophilicity Hypothesized anticancer/anti-inflammatory

Key Observations :

  • Halogenated aryl groups (e.g., 2-chloro-6-fluorophenyl) improve intermolecular interactions and enzymatic inhibition .
  • Nitrophenyl derivatives () show potent TNF-α suppression but may suffer from metabolic instability.

Substituent Variations at Position 3

Position 3 substituents modulate target selectivity and cytotoxicity:

Compound (Position 3 Substituent) Key Features Biological Activity Reference
3-(Adamantan-1-yl) (Compound 1, ) Bulky adamantane group; high rigidity COX-2 selectivity (IC50: 0.9 µM)
3-(4-Bromophenylamino) (Compound 8a, ) Aromatic amine with halogen Antiproliferative (GI50: 5.4 µM in MCF-7)
3-(Piperidin-1-ylmethyl) (Target Compound) Flexible piperidine; potential for improved solubility and CNS penetration Unknown; predicted low toxicity
3-(Naphthoxymethyl) (Compound 105, ) Extended aromatic system Cytotoxic (IC50: 1.8 µM in HepG2)

Key Observations :

  • Adamantane and aryl groups enhance enzyme inhibition but may increase molecular weight and reduce solubility .
  • Piperidinylmethyl substituents (target compound) could offer better solubility and reduced toxicity compared to brominated or adamantane derivatives, as seen in CPNT (), a piperidine analogue with minimal hepatic toxicity .

Pharmacological Activity Comparison

Anticancer Activity
  • KA39 (): A sulfonamide-triazolothiadiazole hybrid with GI50 values of 0.7–2.1 µM in colorectal cancer cells .
  • CPNT (): Piperidine-containing analogue (50 mg/kg) increased survival time in Ehrlich ascitic carcinoma models by 65% compared to cisplatin .
  • Compound 105 (): Naphthoxymethyl derivative showed IC50 of 1.8 µM in HepG2 cells, surpassing doxorubicin .

The target compound’s phenoxymethyl and piperidinyl groups may synergize to enhance cytotoxicity while mitigating toxicity, as seen in CPNT .

Anti-Inflammatory Activity
  • 7e (): 2,6-Dimethylphenylamino derivative inhibited TNF-α production by 78% at 10 µM .
  • Compound 1 (): Adamantane-substituted analogue exhibited COX-2 selectivity (IC50: 0.9 µM) .

The target compound’s 2,6-dimethylphenoxy group may mimic the anti-inflammatory effects of 7e, while its piperidine moiety could improve pharmacokinetics.

Biological Activity

6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound belonging to the thiadiazole family, characterized by its unique triazole-thiadiazole structure. This compound exhibits a range of biological activities due to its complex molecular architecture which includes a piperidine moiety and a dimethylphenoxy group. The presence of these functional groups enhances its lipophilicity and potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5OSC_{18}H_{23}N_{5}OS, with a molecular weight of approximately 357.46 g/mol. The structural framework allows for diverse interactions within biological systems, making it an interesting candidate for medicinal chemistry.

Biological Activities

Research has demonstrated that compounds with a similar structural backbone exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the thiadiazole class have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Bacillus subtilis, Escherichia coli, and Candida albicans, revealing promising results in inhibiting microbial growth .
  • Antitumor Activity : The triazole-thiadiazole scaffold has been linked to anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Studies indicate that modifications in the substituents can enhance efficacy against different cancer cell lines.
  • Antiparasitic Properties : Some derivatives have demonstrated activity against protozoan parasites such as Trypanosoma cruzi, indicating potential applications in treating parasitic infections .

The biological activity of 6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within microbial or cancerous cells, disrupting critical biological pathways.
  • Cell Membrane Disruption : The lipophilic nature of the dimethylphenoxy group enhances membrane permeability, allowing the compound to exert its effects more effectively within target cells.

Research Findings and Case Studies

Several studies have focused on evaluating the biological activity of related compounds and their structure-activity relationships (SAR). For example:

CompoundActivityTarget OrganismReference
Compound AAntibacterialE. coli
Compound BAntifungalC. albicans
Compound CAnticancerVarious Cancer Cell Lines

In one study, derivatives of triazoles were synthesized and evaluated for their antimicrobial properties using standard methods such as the cup plate diffusion technique. Results indicated that certain modifications led to enhanced activity against both bacterial and fungal strains .

Q & A

Q. Conflicting cytotoxicity results across cell lines: How to identify tissue-specific mechanisms?

  • Methodological Answer :

Transcriptomics : Compare gene expression in sensitive (HepG2) vs. resistant (HEK293) lines via RNA-seq .

Mitochondrial profiling : Measure ΔΨm collapse (JC-1 assay) and ATP levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-[(2,6-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.